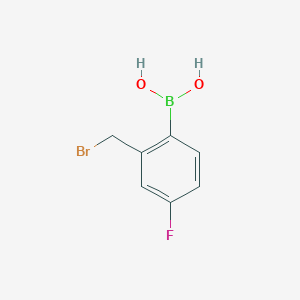

(2-(Bromomethyl)-4-fluorophenyl)boronic acid

Vue d'ensemble

Description

(2-(Bromomethyl)-4-fluorophenyl)boronic acid is a useful research compound. Its molecular formula is C7H7BBrFO2 and its molecular weight is 232.84 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Boronic acids, in general, are known to interact with various biological targets .

Mode of Action

(2-(Bromomethyl)-4-fluorophenyl)boronic acid is an organoboron compound. Organoboron compounds are known for their role in the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The organoboron compound acts as a nucleophile, transferring the organic group from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involving this compound . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds .

Result of Action

The primary result of the action of this compound is the formation of carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is crucial in the synthesis of various organic compounds .

Action Environment

The action of this compound, like other organoboron compounds, is influenced by environmental factors. The Suzuki–Miyaura cross-coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . .

Activité Biologique

(2-(Bromomethyl)-4-fluorophenyl)boronic acid is a compound of increasing interest in pharmacological research, particularly due to its potential applications in treating inflammatory diseases and its role as a chemokine receptor antagonist. This article synthesizes current findings on the biological activity of this compound, focusing on its mechanisms of action, synthesis, and therapeutic implications.

This compound has the molecular formula CHBBrF O. It features a boronic acid functional group that is crucial for its reactivity and biological interactions. The synthesis of this compound typically involves the Suzuki-Miyaura cross-coupling reaction, which allows for the formation of aryl-boronic acid derivatives through the reaction of aryl halides with boronic acids under palladium catalysis conditions .

Chemokine Receptor Antagonism

One of the most notable biological activities of this compound is its antagonistic effect on chemokine receptors, particularly CXCR1 and CXCR2. These receptors are pivotal in mediating inflammatory responses and are implicated in various diseases, including cancer. Research indicates that derivatives of boronic acids can act as noncompetitive antagonists for these receptors, inhibiting ligand-induced calcium flux in human polymorphonuclear cells with IC values in the nanomolar range (e.g., 38 nM for some derivatives) .

Case Studies and Research Findings

- Inhibition of Inflammatory Responses : In vivo studies have demonstrated that compounds similar to this compound significantly reduce inflammation in murine models. For example, a related compound was shown to inhibit CXCL1-induced calcium flux and ERK1/2 phosphorylation in HEK293 cells expressing CXCR2, highlighting its potential therapeutic application in inflammatory diseases .

- Antithrombotic Activity : Further investigations into related compounds have shown promising antithrombotic properties. For instance, certain synthesized boronic acid derivatives exhibited moderate antithrombolytic activity against human blood clots, suggesting that this compound may also have cardiovascular implications .

- Cytotoxicity Studies : The cytotoxic effects of this compound were assessed through hemolytic activity tests. Some derivatives showed significant hemolysis percentages, indicating potential toxicity at certain concentrations .

Data Tables

| Compound | Activity | IC (nM) | Comments |

|---|---|---|---|

| SX-517 | CXCR1/2 Antagonist | 38 | Noncompetitive antagonist |

| 3f | Hemolytic Activity | 69.7% | Moderate cytotoxicity |

| 3i | Antithrombotic Activity | 31.5% | Potent clot lysis |

Applications De Recherche Scientifique

Synthesis and Reactivity

The synthesis of (2-(Bromomethyl)-4-fluorophenyl)boronic acid often involves the bromination of 4-fluorophenylboronic acid followed by the introduction of the bromomethyl group. Its reactivity allows it to participate in various coupling reactions, making it an essential building block for complex organic molecules.

Table 1: Synthesis Methods for this compound

| Method | Reaction Conditions | Yield (%) |

|---|---|---|

| Suzuki Coupling | Pd catalyst, K3PO4, 90°C | 70-80 |

| Borylation | B2pin2, Pd(dppf), 80°C | 75-85 |

| Bromination | NBS, AcOH, room temperature | 60-70 |

Antifungal Agents

One notable application of this compound is its role in the synthesis of Tavaborole, a topical antifungal medication. This compound demonstrates effective inhibition against various fungal pathogens by targeting specific enzymes involved in fungal growth .

Case Study: Tavaborole Synthesis

In a study published in Journal of Medicinal Chemistry, researchers utilized this compound as a key intermediate in synthesizing Tavaborole. The compound was coupled with other boronic acids to enhance antifungal activity, resulting in derivatives with improved efficacy against resistant strains of fungi .

Cross-Coupling Reactions

The compound is frequently employed in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. These reactions are critical for synthesizing pharmaceuticals and agrochemicals.

Table 2: Cross-Coupling Reactions Using this compound

| Aryl Group | Reaction Conditions | Product Yield (%) |

|---|---|---|

| 4-Methoxyphenyl | Pd(OAc)2, K3PO4, 90°C | 76 |

| 3-Chloro-4-fluorophenyl | Pd(dppf), THF, reflux | 68 |

| 5-Bromo-2-thiophene | Ni catalyst, DMF | 72 |

Recent studies have indicated that derivatives synthesized from this compound exhibit promising biological activities such as antithrombotic and cytotoxic properties. For instance, compounds derived from this boronic acid were screened for their ability to lyse blood clots and showed moderate to high activity .

Case Study: Antithrombotic Activity

A study evaluated the antithrombotic potential of several derivatives synthesized from this compound. The results indicated that certain derivatives achieved clot lysis rates comparable to established antithrombotic agents .

Propriétés

IUPAC Name |

[2-(bromomethyl)-4-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BBrFO2/c9-4-5-3-6(10)1-2-7(5)8(11)12/h1-3,11-12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAHGEZUSQVBFDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)F)CBr)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BBrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660143 | |

| Record name | [2-(Bromomethyl)-4-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-01-3 | |

| Record name | [2-(Bromomethyl)-4-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (2-(Bromomethyl)-4-fluorophenyl)boronic acid contribute to the development of stimuli-responsive drug delivery systems?

A: this compound plays a crucial role in creating a stimuli-responsive element within a triblock terpolymer system. [] The research demonstrates that this compound selectively reacts with the poly(4-vinyl pyridine) (P4VP) block of a poly(styrene)-b-poly(4-vinyl pyridine)-b-poly(ethylene oxide) (SVE) triblock terpolymer. This reaction, a quaternization process, introduces the boronic acid functionality to the polymer.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.